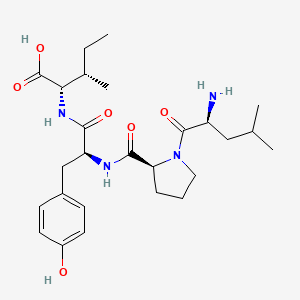![molecular formula C22H30S B12591497 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 648436-69-5](/img/structure/B12591497.png)
2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-ヘキシル-4-メチルフェニル)スルファニル]-1,3,5-トリメチルベンゼンは、ベンゼン環にスルファニル基が結合した複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-[(2-ヘキシル-4-メチルフェニル)スルファニル]-1,3,5-トリメチルベンゼンの合成は、一般的に高度な有機合成技術を用いて行われます。一般的な方法の1つは、炭素-炭素結合の形成に広く用いられている鈴木-宮浦カップリング反応です 。この反応は、ハロゲン化アリールと有機ホウ素化合物を、パラジウム触媒と塩基の存在下でカップリングさせる反応です。反応条件は一般的に穏やかであり、室温で行うことができます。
工業生産方法
この化合物の工業生産は、同様のカップリング反応を用いた大規模合成によって行われることがあります。このプロセスは、高い収率と純度を達成するために最適化されており、多くの場合、連続フロー反応器や自動化されたシステムを採用することで、品質と効率の一貫性を確保しています。
化学反応の分析
反応の種類
2-[(2-ヘキシル-4-メチルフェニル)スルファニル]-1,3,5-トリメチルベンゼンは、さまざまな種類の化学反応を起こします。その例としては、次のものがあります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲン化物、アミンなどの求核剤、またはハロゲン化アルキルなどの求電子剤を用いて、1つの官能基を別の官能基と置換させる反応です。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウムなどの酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウムなどの還元剤。
置換: ハロゲン化物、アミンなどの求核剤、またはハロゲン化アルキルなどの求電子剤。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成され、還元によりチオールまたはスルフィドが生成される場合があります。
科学的研究の応用
2-[(2-ヘキシル-4-メチルフェニル)スルファニル]-1,3,5-トリメチルベンゼンは、幅広い科学研究に応用されています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用を含む、その潜在的な生物活性について研究されています。
医学: 医薬品開発やドラッグデリバリーシステムなど、その潜在的な治療応用が検討されています。
作用機序
2-[(2-ヘキシル-4-メチルフェニル)スルファニル]-1,3,5-トリメチルベンゼンの作用機序は、特定の分子標的と経路との相互作用を伴います。スルファニル基は、その反応性と結合親和性に重要な役割を果たします。この化合物は、酵素、受容体、またはその他の生体分子と相互作用し、さまざまな生物学的効果をもたらす可能性があります。具体的な経路と標的は、特定の用途と使用状況によって異なります .
類似化合物との比較
類似化合物
- 2-(4-メチルフェニル)スルファニル-1,3,5-トリメチルベンゼン
- 2-(4-メチルスルホニルフェニル)インドール誘導体
- 5-[(4-メチルフェニル)スルフィニル]-1-フェニル-1H-テトラゾール
独自性
2-[(2-ヘキシル-4-メチルフェニル)スルファニル]-1,3,5-トリメチルベンゼンは、ヘキシル基とメチル基などの特定の構造的特徴により独自性を持ち、これらがその独特の化学的特性と反応性に寄与しています。この独自性は、研究や産業における専門的な用途において貴重なものとなっています .
特性
CAS番号 |
648436-69-5 |
|---|---|
分子式 |
C22H30S |
分子量 |
326.5 g/mol |
IUPAC名 |
2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H30S/c1-6-7-8-9-10-20-15-16(2)11-12-21(20)23-22-18(4)13-17(3)14-19(22)5/h11-15H,6-10H2,1-5H3 |
InChIキー |
UZKXCMRZVTZARJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

